3,3-Dimethyl-1,2,3,4-tetrahydroquinoline
Description
Fundamental Significance of Tetrahydroquinoline Derivatives in Contemporary Organic and Medicinal Chemistry Research
The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a cornerstone in the design and discovery of new bioactive molecules. nih.gov Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance in medicinal chemistry. nih.gov This heterocyclic system is a key structural feature in compounds exhibiting a wide array of pharmacological activities.
Tetrahydroquinoline derivatives have been successfully developed into drugs for various therapeutic applications. For instance, they form the core of antiarrhythmic agents, cardiovascular drugs, and anticancer therapeutics. nih.gov Furthermore, their utility extends to roles as immunosuppressants and as ligands for critical biological targets like 5-HTTA and NMDA receptors. nih.gov The diverse biological profiles of these compounds have cemented the tetrahydroquinoline scaffold as a valuable template for drug development.
The following table provides a snapshot of the diverse biological activities associated with the tetrahydroquinoline core, highlighting its versatility in medicinal chemistry research.
| Biological Activity | Therapeutic Area | Example Compound Classes |
| Anticancer | Oncology | Topoisomerase inhibitors, Kinase inhibitors |
| Antiviral | Infectious Diseases | HIV protease inhibitors |
| Anti-inflammatory | Immunology | Cyclooxygenase (COX) inhibitors |
| Neuroprotective | Neurology | NMDA receptor antagonists |
| Antimalarial | Infectious Diseases | Chloroquine analogues |
| Antimicrobial | Infectious Diseases | Quinolone antibiotics (derivatives) |
This table is illustrative and not exhaustive of all known biological activities.
The sustained interest in this scaffold is driven by the potential to modify its structure at various positions, allowing for the fine-tuning of its pharmacological properties. This adaptability makes it an attractive target for synthetic organic chemists seeking to create novel molecular entities with enhanced efficacy and selectivity.
Evolution of Synthetic Strategies for the Tetrahydroquinoline Core: A Historical Perspective
The construction of the tetrahydroquinoline core has been a subject of extensive research, leading to the development of a rich and varied arsenal (B13267) of synthetic methodologies. Historically, the synthesis of these heterocycles often relied on multi-step procedures. A common and enduring strategy involves the reduction of the corresponding quinoline (B57606) precursors. nih.gov This can be achieved through various methods, including catalytic hydrogenation over palladium on charcoal or the use of reducing agents like lithium aluminum hydride (LAH). nih.gov
Another classical approach is the Skraup synthesis, which, while primarily used for quinolines, can be adapted for tetrahydroquinolines through subsequent reduction. This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. The Combes quinoline synthesis, which utilizes the reaction of anilines with β-diketones, provides another pathway to quinolines that can then be hydrogenated.
Over the past few decades, there has been a significant shift towards the development of more efficient and versatile synthetic routes. Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful strategy. nih.gov These reactions allow for the formation of multiple bonds in a single operation, thereby increasing synthetic efficiency, reducing waste, and often enabling the construction of complex substitution patterns that were previously difficult to access. nih.gov Methodologies such as reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes have been successfully employed in domino strategies to generate the tetrahydroquinoline framework. nih.gov
More recently, transition-metal-catalyzed reactions have gained prominence. Catalysts based on gold, rhodium, and palladium have been utilized for intramolecular hydroamination and related cyclization reactions, often proceeding with high levels of chemo- and regioselectivity. organic-chemistry.org The use of chiral catalysts has also enabled the enantioselective synthesis of tetrahydroquinolines, a crucial aspect for the development of modern pharmaceuticals.
The following table summarizes some of the key synthetic approaches to the tetrahydroquinoline core, reflecting the evolution of this field.
| Synthetic Strategy | Description | Key Features |
| Reduction of Quinolines | Hydrogenation of the pyridine (B92270) ring of a pre-formed quinoline. | A classical and reliable method. |
| Skraup/Combes Synthesis | Formation of the quinoline ring followed by reduction. | Foundational methods in heterocyclic chemistry. |
| Domino Reactions | Multi-step transformations in a single pot. | High efficiency, atom economy, and complexity generation. |
| Transition-Metal Catalysis | Use of metals like Au, Rh, Pd to catalyze cyclization. | Mild reaction conditions, high selectivity. |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to produce enantiomerically enriched products. | Critical for producing single-enantiomer drugs. |
Rationale for Focused Academic Inquiry into 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline Analogs
The specific academic interest in the 3,3-dimethyl substitution pattern on the tetrahydroquinoline scaffold is rooted in well-established principles of physical organic and medicinal chemistry, most notably the Thorpe-Ingold effect , or gem-dimethyl effect . wikipedia.orglucp.net This effect describes the observation that the presence of two alkyl groups on the same carbon atom in a chain can accelerate intramolecular reactions, such as cyclizations. wikipedia.org
The Thorpe-Ingold effect is attributed to a combination of steric and conformational factors. The gem-dimethyl groups, being bulkier than hydrogen atoms, are thought to decrease the internal bond angle of the carbon they are attached to, thereby bringing the reactive ends of the molecule closer together and favoring the transition state for ring closure. wpmucdn.com This can lead to increased reaction rates and higher yields in the synthesis of cyclic compounds. lucp.net
In the context of medicinal chemistry, the incorporation of a gem-dimethyl group can have several beneficial consequences:
Metabolic Stability: The quaternary carbon center created by the gem-dimethyl group can block sites of metabolic oxidation. This can lead to an increased half-life of a drug molecule in the body, a desirable pharmacokinetic property.
Conformational Rigidity: The steric bulk of the gem-dimethyl group can restrict the conformational flexibility of the tetrahydroquinoline ring. This can lock the molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity for its biological target. nih.gov
Physicochemical Properties: The introduction of two methyl groups can alter the lipophilicity and solubility of the parent molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
The focused academic inquiry into this compound and its analogs is therefore driven by the hypothesis that the gem-dimethyl substitution can be a powerful tool to modulate the synthetic accessibility and pharmacological properties of the tetrahydroquinoline scaffold. Researchers are interested in exploring how this specific substitution pattern influences the biological activity of known tetrahydroquinoline-based compounds and in discovering new therapeutic agents with improved drug-like properties.
The following table outlines the key rationales for the academic focus on this compound analogs.
| Rationale | Underlying Principle | Potential Advantage |
| Enhanced Cyclization Efficiency | Thorpe-Ingold (gem-dimethyl) Effect | Improved yields and rates in synthetic routes. |
| Increased Metabolic Stability | Steric hindrance at a potential metabolic site. | Longer in vivo half-life of the compound. |
| Conformational Restriction | Steric bulk limits bond rotation. | Increased binding affinity and selectivity for biological targets. |
| Modulation of Physicochemical Properties | Alteration of lipophilicity and solubility. | Improved ADME profile. |
By systematically studying analogs of this compound, chemists can gain a deeper understanding of the structure-activity relationships within this important class of heterocycles and potentially unlock new avenues for the development of novel therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)12-8-11/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMAFCCXNRALND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2NC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550820 | |
| Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112565-69-2 | |
| Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Construction of 3,3 Dimethyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives
Catalytic Strategies for Tetrahydroquinoline Ring Formation
The formation of the tetrahydroquinoline core, particularly with a challenging quaternary center at the C3 position, has been the subject of extensive research. Various catalytic strategies have been developed to facilitate this transformation efficiently.
Transition Metal-Catalyzed Hydrogenation and Reductive Amination Approaches
Transition metal-catalyzed hydrogenation of quinoline (B57606) precursors is a direct and atom-economical method for the synthesis of tetrahydroquinolines. Various catalysts based on noble metals such as ruthenium, rhodium, iridium, and palladium, as well as more abundant first-row transition metals like cobalt and nickel, have been employed. nih.govresearchgate.net For the synthesis of 3,3-dimethyl-1,2,3,4-tetrahydroquinoline, this approach would typically involve the hydrogenation of a corresponding 3,3-dimethylquinoline precursor. The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is crucial to achieve high yields and selectivity, avoiding over-reduction or side reactions. For instance, heterogeneous cobalt-based catalysts have been shown to be effective for the hydrogenation of various quinoline derivatives to their corresponding tetrahydroquinolines. sci-rad.com
Reductive amination strategies offer a versatile alternative for the construction of the tetrahydroquinoline ring system. These methods often involve a domino or tandem sequence, where an intramolecular cyclization is combined with a reduction step. bohrium.comsci-rad.com A common approach involves the reduction of a nitro group to an amine, which then undergoes an intramolecular condensation with a ketone moiety, followed by in situ reduction of the resulting cyclic imine. bohrium.com This strategy can be adapted for the synthesis of 3,3-disubstituted tetrahydroquinolines by designing appropriate precursors.
A notable tandem reduction-reductive amination sequence involves the catalytic hydrogenation of a precursor containing both a nitro group and a latent carbonyl functionality. sci-rad.com The process is initiated by the reduction of the nitro group to an aniline (B41778), which then condenses with the carbonyl group. The subsequent reduction of the cyclic intermediate under the same hydrogenation conditions yields the tetrahydroquinoline. The diastereoselectivity of such reactions can be high, often favoring the formation of a specific isomer. sci-rad.com
| Catalyst System | Substrate Type | Product | Key Features |
| 5% Pd/C | 2-Nitroarylketones | 2,3-Disubstituted Tetrahydroquinolines | Domino reduction-reductive amination under hydrogenation conditions. bohrium.com |
| Cobalt-based catalysts | Substituted Quinolines | Substituted Tetrahydroquinolines | Effective for pressure hydrogenation in aqueous solutions. sci-rad.com |
| Ruthenium(II)/diamine complexes | Substituted Quinolines | Chiral Tetrahydroquinolines | Asymmetric hydrogenation with high enantioselectivity. nih.gov |
Lewis Acid-Mediated Cycloaddition Reactions in Tetrahydroquinoline Synthesis
Lewis acid-catalyzed cycloaddition reactions, particularly the Povarov reaction ([4+2] cycloaddition), are powerful tools for the synthesis of tetrahydroquinolines. researchgate.netcapes.gov.brresearchgate.net This reaction typically involves the condensation of an aniline, an aldehyde, and an alkene to form the tetrahydroquinoline ring in a single step. The Lewis acid catalyst activates the in situ-formed imine towards cycloaddition with the electron-rich alkene.
While the classic Povarov reaction often yields 2,4-disubstituted tetrahydroquinolines, modifications to the substrates can allow for the synthesis of more complex substitution patterns. For the construction of a 3,3-dimethyltetrahydroquinoline scaffold, a suitably substituted alkene, such as one bearing a gem-dimethyl group, would be required. The choice of Lewis acid, such as scandium(III) triflate (Sc(OTf)₃) or aluminum chloride (AlCl₃), and the reaction solvent can significantly influence the reaction's efficiency and stereoselectivity. nih.govresearchgate.net
Recent studies have focused on the asymmetric Povarov reaction to create chiral tetrahydroquinolines, including those with quaternary stereocenters at the C4 position, by employing chiral N,N'-dioxide-scandium(III) complexes as catalysts. nih.govnih.gov Although this specific example creates a C4-quaternary center, the principle demonstrates the potential of Lewis acid-catalyzed cycloadditions for constructing complex tetrahydroquinoline frameworks.
| Lewis Acid Catalyst | Reactants | Product | Key Features |
| AlCl₃ | Aniline, Aldehyde, Cyclic Enol Ether | Fused Tetrahydroquinolines | Cyclocondensation reaction in aqueous media. researchgate.net |
| Sc(OTf)₃ | N-Aryl Aldimine, α-Alkyl Styrene | C4-Quaternary Tetrahydroquinolines | Asymmetric Povarov reaction with high diastereo- and enantioselectivity. nih.govnih.gov |
| InCl₃ | Aniline, Aldehyde, Alkene | Substituted Tetrahydroquinolines | Three-component Povarov reaction. nih.gov |
Modern Applications of Borrowing Hydrogen and Transfer Hydrogenation for Tetrahydroquinolines
The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as an elegant and atom-economical strategy for the formation of C-N bonds. acs.org This process involves the temporary removal of hydrogen from an alcohol by a transition metal catalyst to generate a reactive carbonyl intermediate. This intermediate then reacts with an amine, and the borrowed hydrogen is subsequently returned to a downstream intermediate in the catalytic cycle. nih.gov This one-pot cascade reaction is highly efficient, with water being the only byproduct. Manganese(I) pincer complexes have been successfully employed in the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via this methodology. nih.gov
Transfer hydrogenation offers a practical alternative to the use of high-pressure hydrogen gas. osti.gov In this method, a hydrogen donor molecule, such as isopropanol, formic acid, or a Hantzsch ester, is used to reduce the quinoline precursor in the presence of a transition metal catalyst. nih.govosti.gov Cobalt-amido cooperative catalysts have been shown to be effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which can be further reduced to the corresponding tetrahydroquinolines. osti.gov This method provides a high degree of chemoselectivity and can be performed under mild conditions.
| Methodology | Catalyst System | Hydrogen Source | Key Features |
| Borrowing Hydrogen | Manganese(I) PN³ Pincer Complex | Secondary Alcohols | Atom-economical one-pot synthesis from 2-aminobenzyl alcohols. nih.gov |
| Transfer Hydrogenation | Cobalt-Amido Cooperative Catalyst | Ammonia-Borane (H₃N·BH₃) | Chemoselective reduction of quinolines. osti.gov |
| Transfer Hydrogenation | Ruthenium or Iridium Complexes | Isopropanol, Formic Acid | Versatile method applicable to a wide range of quinoline derivatives. nih.gov |
Enantioselective Synthesis of Chiral this compound Scaffolds
The creation of a chiral quaternary center at the C3 position of the tetrahydroquinoline ring is a significant synthetic challenge. Enantioselective methods are crucial for accessing single enantiomers of this compound, which are often required for biological applications.
Asymmetric Catalysis in Tetrahydroquinoline Stereoselective Construction
Asymmetric catalysis provides a powerful approach to the enantioselective synthesis of chiral tetrahydroquinolines. This often involves the use of a chiral transition metal catalyst to control the stereochemical outcome of the reaction. Asymmetric hydrogenation is a prominent technique, where a prochiral quinoline precursor is reduced to a chiral tetrahydroquinoline with high enantioselectivity. nih.gov Chiral ruthenium(II) complexes with diamine ligands have been shown to be highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives. nih.gov
For the construction of a C3-quaternary stereocenter, the development of catalytic systems that can effectively control the facial selectivity of the hydrogenation of a 3,3-disubstituted dihydroquinoline or the cyclization of a prochiral precursor is essential. While the direct asymmetric hydrogenation to form a 3,3-dimethyl substituted tetrahydroquinoline is not widely reported, related transformations highlight the potential of this approach. For example, iridium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral 3,3-diarylpropyl amines, which can then be cyclized to form 4-aryl-tetrahydroquinolines with high enantiomeric excess. osti.gov This demonstrates the capability of asymmetric hydrogenation to create chiral centers that can be incorporated into the tetrahydroquinoline framework.
The asymmetric Povarov reaction, as mentioned earlier, also stands as a key example of asymmetric catalysis for constructing tetrahydroquinolines with quaternary stereocenters, albeit at the C4 position. nih.govnih.gov The principles of using a chiral Lewis acid catalyst to control the approach of the dienophile to the imine could potentially be adapted for the creation of a C3-quaternary center with appropriate substrate design.
Chiral Auxiliary-Based Methodologies for Tetrahydroquinoline Enantiomers
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.
In the context of tetrahydroquinoline synthesis, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule. This would create a chiral environment that biases the facial selectivity of a subsequent cyclization or reduction step. For example, a prochiral enamine or imine intermediate bearing a chiral auxiliary could undergo a diastereoselective cyclization to form the tetrahydroquinoline ring. The steric and electronic properties of the auxiliary would dictate the stereochemical outcome. Common chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam.
While specific examples of the application of chiral auxiliaries for the synthesis of this compound are not prevalent in the literature, the general principles are well-established. For instance, chiral sulfinamides have been used as auxiliaries in the synthesis of chiral 1-substituted tetrahydroisoquinolines, a related class of N-heterocycles. researchgate.net This methodology involves the diastereoselective addition of a nucleophile to a chiral N-sulfinylimine, followed by cyclization and removal of the auxiliary. A similar approach could be envisioned for the construction of the 3,3-dimethyltetrahydroquinoline scaffold.
Multicomponent Reaction (MCR) Approaches to Tetrahydroquinoline Derivatives
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The Povarov reaction, a formal [4+2] cycloaddition, is a prominent MCR for the synthesis of tetrahydroquinolines. bohrium.comsci-rad.comresearchgate.net This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. researchgate.net
While the direct synthesis of this compound via a classical Povarov reaction is not extensively documented, the principles of this reaction can be extended to create substituted analogues. For instance, the aza-vinylogous Povarov reaction, which employs α,β-unsaturated hydrazones as the dienophile, has been shown to produce highly functionalized tetrahydroquinolines. nih.gov A mechanochemical approach to this reaction, utilizing a vibratory ball mill, has been developed, offering a solvent-free and often faster alternative to traditional solution-phase synthesis. nih.gov This method has been successful in generating 1,2,3,4-tetrahydroquinolines with functionality at the C2 and C4 positions.
A notable variation of the Povarov reaction involves a three-component domino reaction of arylamines, methyl propiolate, and aromatic aldehydes. This reaction proceeds through the in situ formation of a β-enamino ester, which then acts as the dienophile in the cycloaddition with an in situ generated N-aryl aldimine. While this specific reaction leads to polysubstituted tetrahydroquinolines, it highlights the adaptability of MCRs for generating diverse substitution patterns on the tetrahydroquinoline core.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aniline, Glyoxal derivative, α,β-Unsaturated dimethylhydrazone | p-TsOH, Ball mill (20 Hz) | 2-Acyl-4-dimethylhydrazono-1,2,3,4-tetrahydroquinoline | Good to excellent | nih.gov |
| Arylamine, Methyl propiolate, Aromatic aldehyde | p-Toluenesulfonic acid, Ethanol | Polysubstituted 1,2,3,4-tetrahydroquinoline (B108954) | 41-67 |
Novel Functionalization and Dearomatization Strategies for Tetrahydroquinoline Systems
Novel functionalization and dearomatization strategies provide alternative routes to highly substituted tetrahydroquinolines, including those with substitution at the C3 position. These methods often involve the activation of the quinoline core followed by the introduction of substituents.
One such strategy is the reductive functionalization of quinolinium salts. This approach involves the in situ formation of a reactive enamine intermediate upon dearomatization, which can then be trapped by various electrophiles. acs.org While this method has been primarily demonstrated for functionalization at the C4 position, modifications to the substrate and reaction conditions could potentially lead to C3-functionalized products.
A stepwise dearomatization/nitration/enantioselective homoenolate reaction of quinolines has been developed to construct C3-nitro-substituted tetrahydroquinolines. nih.gov This method involves a 1,2-reductive dearomatization followed by a selective C3-nitration. The resulting nitro-substituted tetrahydroquinoline can then undergo further functionalization. Although this does not directly yield a 3,3-dimethyl derivative, it demonstrates a viable pathway for introducing substituents at the C3 position.
Direct C3-alkylation of quinolines has also been achieved through a one-pot or two-pot sequence involving a 1,4-dearomative addition, functionalization at C3, and subsequent elimination or transalkylation. nih.gov This redox-neutral and transition-metal-free method offers a direct route to C3-alkylated quinolines, which could then be reduced to the corresponding tetrahydroquinolines.
Boronic acid-catalyzed one-pot tandem reduction and reductive alkylation of quinolines provides a pathway to N-alkyl tetrahydroquinolines. acs.org A deuterium (B1214612) labeling experiment in this study showed deuterium incorporation at the C3 position, suggesting the possibility of functionalizing this position during the reaction sequence. acs.org
| Strategy | Key Steps | Resulting Substitution | Reference |
| Reductive Functionalization | Activation of quinoline to quinolinium salt, dearomatization to enamine, trapping with electrophile | Primarily C4-functionalization | acs.org |
| Stepwise Dearomatization/Nitration | 1,2-Reductive dearomatization, selective C3-nitration | C3-nitro-substitution | nih.gov |
| Direct C3-Alkylation | 1,4-Dearomative addition, C3-functionalization, elimination/transalkylation | C3-alkylation of quinoline | nih.gov |
| Boronic Acid Catalyzed Tandem Reaction | Reduction of quinoline, reductive alkylation | N-alkylation with potential for C3-functionalization | acs.org |
While the direct and high-yielding synthesis of this compound using these advanced methodologies remains a specific synthetic target, the principles and examples outlined above provide a strong foundation for the development of such protocols. The versatility of multicomponent reactions and the innovative approaches in dearomatization and functionalization continue to expand the synthetic chemist's toolkit for accessing complex and highly substituted tetrahydroquinoline derivatives.
Mechanistic and Theoretical Investigations of Chemical Transformations Involving 3,3 Dimethyl 1,2,3,4 Tetrahydroquinoline Analogs
Elucidation of Reaction Mechanisms for Tetrahydroquinoline Synthesis
The construction of the tetrahydroquinoline ring system can be achieved through various synthetic strategies, many of which proceed through common, well-defined mechanistic pathways. Key among these are routes involving iminium ion intermediates and subsequent intramolecular cyclization, as well as complex, multi-step catalytic cycles.
A prevalent mechanistic feature in many tetrahydroquinoline syntheses is the formation of a reactive iminium ion intermediate. This electrophilic species is typically generated in situ and serves as the precursor for the critical ring-closing step. For instance, in acid-catalyzed reactions, the treatment of enamides with an azide (B81097) can lead to the formation of an N-phenyliminium intermediate. nih.gov This intermediate is then susceptible to nucleophilic attack by the enamide, followed by a cyclization event to furnish the fused-ring tetrahydroquinoline product. nih.gov
This pathway is central to the widely utilized Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines, a related class of compounds, and its principles are applicable here. rsc.orgnih.gov The general sequence involves the condensation of an amine with an aldehyde or ketone to form a Schiff base, which is then protonated to generate the iminium ion. This highly electrophilic intermediate subsequently undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to form the new heterocyclic ring. rsc.org This cyclization is a form of hydroaminoalkylation. researchgate.net
Alternative strategies for generating these intermediates include the Polonovski–Potier reaction, which uses the rearrangement of tertiary alkylamine N-oxides in the presence of an acylating agent to produce iminium ions under mild conditions. acs.org The regiochemical outcome of the cyclization is highly dependent on the substrate structure and reaction conditions. acs.org Steroidal aryliminium salts, for example, have been shown to undergo BF3·OEt2-catalyzed intramolecular hetero-Diels–Alder reactions to form various tetrahydroquinoline derivatives. nih.gov
Catalysis offers an atom-economical and efficient route to tetrahydroquinolines, often involving intricate catalytic cycles. nih.gov A prominent example is the "borrowing hydrogen" (BH) methodology, which utilizes a catalyst to temporarily "borrow" hydrogen from an alcohol, facilitating a subsequent reaction, and then returning the hydrogen in a final reduction step. nih.gov
A typical BH catalytic cycle for tetrahydroquinoline synthesis, for example using a manganese pincer complex, can be broken down as follows:
Dehydrogenation: The catalyst facilitates the acceptorless dehydrogenation of a secondary alcohol to form a ketone. nih.gov
Condensation/Imine Formation: The in situ-generated ketone condenses with a 2-aminobenzyl alcohol to form an imine intermediate. nih.gov
Cyclization: The imine undergoes cyclization.
Hydrogenation: The catalyst, which holds the "borrowed" hydrogen, returns it to the cyclized intermediate, completing the cycle and yielding the final 1,2,3,4-tetrahydroquinoline (B108954) product. nih.gov The only byproduct in this elegant, atom-efficient process is water. nih.gov
Other catalytic systems have also been mechanistically studied. Palladium-catalyzed processes often involve steps like reductive elimination and Buchwald-Hartwig amination as key transformations within the catalytic cycle. researchgate.net Similarly, iridium-catalyzed oxidative cyclization of amino alcohols involves the catalyst oxidizing the alcohol to an aldehyde, which then forms an imine that is subsequently reduced by a hydrido-iridium species generated during the initial oxidation. nih.gov In hydrodenitrogenation (HDN) processes, catalysts like Ni-promoted MoS2 are used, where the initial step involves the 1,4-addition of a hydrosilane to the quinoline (B57606) to yield a 1,4-dihydroquinoline, which is then further hydrogenated to the tetrahydroquinoline. organic-chemistry.orgnih.gov
| Catalyst System | Key Mechanistic Steps | Reference |
|---|---|---|
| Manganese PN3 Pincer Complex | Acceptorless Dehydrogenation, Imine Formation, Hydrogenation (Borrowing Hydrogen) | nih.gov |
| Dichloro(pentamethylcyclopentadienyl)iridium(III) dimer | Alcohol Oxidation, Imine Formation, Reduction by Hydrido-Iridium Species | nih.gov |
| Palladium Complexes | Intermolecular Hydroaminoalkylation, Intramolecular Buchwald-Hartwig Amination | researchgate.net |
| B(C6F5)3 / Hydrosilanes | 1,4-Addition of Hydrosilane, Transfer Hydrogenation | organic-chemistry.org |
| Ni-promoted MoS2 | Hydrogenation, Ring-Opening (Hydrodenitrogenation) | nih.gov |
Computational Chemistry for Mechanistic Insights
To complement experimental studies, computational chemistry has emerged as a powerful tool for dissecting the complex reaction mechanisms involved in tetrahydroquinoline synthesis. These theoretical approaches allow for the detailed investigation of reaction pathways, transition states, and the electronic nature of bonding changes throughout a chemical transformation.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. It is extensively used to map out the potential energy surface of a reaction, providing critical data on the relative energies of reactants, intermediates, transition states, and products. nih.govrsc.org
In the context of tetrahydroquinoline synthesis, DFT calculations have been employed to investigate the hydrodenitrogenation (HDN) mechanism of quinoline over different Ni-promoted MoS₂ catalysts. nih.gov These studies systematically explored the hydrogenation and ring-opening pathways, revealing that the morphology of the active catalyst site significantly influences the reaction outcome. For example, the 100% Ni-promoted M-edge was found to favor the formation of 5,6,7,8-tetrahydroquinoline, whereas the 50% Ni-promoted S-edge preferentially leads to 1,2,3,4-tetrahydroquinoline. nih.gov Such detailed energetic analysis helps to rationalize experimentally observed product distributions and guide the design of more selective catalysts. DFT methods are also used to determine properties such as electrophilicity, chemical potential, and hardness, which provide further insight into the reactivity of the molecules involved. rsc.org
| System Studied | Computational Method | Key Insight | Reference |
|---|---|---|---|
| Hydrodenitrogenation of Quinoline | DFT | Active site morphology (Ni-promoted MoS₂ edges) dictates the regioselectivity of hydrogenation, favoring either 1,2,3,4-THQ or 5,6,7,8-THQ. | nih.gov |
| Intramolecular H-transfer in Thioformic Acid | B3LYP/6-311G(d,p) | Reaction proceeds via a barrier of 31.3 kcal/mol, demonstrating DFT's ability to quantify activation energies for bond-forming/breaking steps analogous to cyclizations. | smu.edu |
| Tunable Quinoline Derivatives | DFT at B3LYP/6-31G'(d,p) | Calculation of electrophilicity, chemical potential, and hardness helps to rationalize the photophysical properties and reactivity of the synthesized compounds. | rsc.org |
The Electron Localization Function (ELF) is a theoretical tool that provides a quantitative mapping of electron pair localization in molecular systems. Derived from quantum mechanical principles, the ELF analysis allows chemists to visualize the regions of space corresponding to core electrons, covalent bonds, and lone pairs, offering an intuitive picture of chemical bonding that aligns with classical Lewis structures. researchgate.net
In the study of reaction mechanisms, ELF analysis is particularly valuable for understanding bonding evolution along a reaction coordinate. When applied to the transition state of the intramolecular cyclization step in tetrahydroquinoline synthesis, ELF can reveal the precise nature of the bond-forming events. It can show, for example, the degree to which the new C-C or C-N bond has formed and how the aromaticity of the aniline (B41778) ring is perturbed during the electrophilic attack. This topological analysis provides a more profound understanding of the chemical transformation than energy profiles alone. researchgate.net
While many syntheses of tetrahydroquinolines proceed through ionic intermediates, radical-based pathways offer a complementary and powerful approach. Quantum mechanical methods are indispensable for studying these open-shell species, whose reactivity can be complex and difficult to predict. nih.govresearchgate.net
One such pathway involves the intramolecular C-H amination via nitrogen-centered radicals. nih.gov For example, aminium radicals can be generated from N-2,4-dinitrophenoxy derivatives of arylpropylamines. These highly electrophilic radical species can then undergo an intramolecular addition to the aromatic ring to form the tetrahydroquinoline skeleton. nih.gov
Computational studies, often using DFT functionals benchmarked for radical reactions like PW6B95-D3, are used to model these processes. beilstein-journals.org Such calculations can determine the free activation barrier for the radical cyclization step and analyze the thermodynamic feasibility of the reaction. researchgate.netbeilstein-journals.org Theoretical analysis can also explain the influence of substituents on the reaction rate, often by examining the energy gap between the singly occupied molecular orbital (SOMO) of the radical and the highest occupied molecular orbital (HOMO) of the arene. A smaller HOMO-SOMO gap can indicate more favorable polar effects and a faster reaction. beilstein-journals.org These computational approaches provide crucial insights into the viability and potential outcomes of radical-mediated routes to tetrahydroquinoline systems.
Computational Chemistry and Cheminformatics Applications in 3,3 Dimethyl 1,2,3,4 Tetrahydroquinoline Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrahydroquinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com For tetrahydroquinoline derivatives, QSAR models have been developed to predict their activity against various targets, including cancer cell lines. unesp.brmdpi.com These models are built by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with observed biological activities, such as the 50% inhibitory concentration (IC50). mdpi.comjocpr.com
A statistically significant QSAR model was developed for tetrahydroquinoline derivatives with pyrazole (B372694) and hydrazide moieties against A549 human lung cancer cells, yielding a high correlation coefficient (R²) of 0.9525. unesp.br Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully established for tetrahydroquinoline-derivative inhibitors targeting Lysine-specific demethylase 1 (LSD1), an important target for anticancer drugs. mdpi.com These models showed good statistical and predictive properties, which were then used to design novel derivatives with potentially higher activity. mdpi.com
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. nih.govnih.gov These descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.netucsb.edu They can be categorized into various types, including constitutional (e.g., molecular weight), electronic (e.g., HOMO and LUMO energies), and topological descriptors. ucsb.edu For QSAR studies on tetrahydroquinoline derivatives, both 2D and 3D descriptors have been employed. unesp.brnih.gov
The selection process is critical, as a large number of calculated descriptors can be redundant or irrelevant to the biological activity, potentially leading to unstable models. nih.gov In a study of tetrahydroquinoline derivatives as anti-lung cancer agents, key descriptors were selected to build the QSAR model. unesp.br The validation of a QSAR model is essential to ensure its predictive power. unesp.br Statistical metrics such as the squared correlation coefficient (R²), adjusted R² (R²adj), and cross-validation R² (CV.R²) are commonly used for this purpose. unesp.br A high R² value (close to 1.0) indicates a strong correlation between the predicted and experimental activities. unesp.br
Table 1: Selected Molecular Descriptors in a QSAR Study of Tetrahydroquinoline Derivatives
| Descriptor | Description | Value (Example Compound C3) | Value (Example Compound C8) |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -4.29 eV | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - | 0.98 eV |
| SpMax1_Bh(s) | Largest absolute eigenvalue of the Burden matrix weighted by I-state | 3.42 | 3.42 |
| SM1_Dz(Z) | Spectral moment of order 1 from the distance matrix weighted by Z-coordinates | 1.13 | 1.13 |
| GATS1p | Geary autocorrelation of lag 1 weighted by polarizability | 0.49 | 0.49 |
This table is based on data from a QSAR study on tetrahydroquinoline derivatives against A549 human lung cancer cell lines. unesp.br
A crucial aspect of QSAR modeling, as outlined by the Organisation for Economic Co-operation and Development (OECD) principles, is the definition of the model's Applicability Domain (AD). mdpi.comresearchgate.net The AD defines the chemical space of molecules for which the model can make reliable predictions. mdpi.comnih.govtum.de Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com
The AD is established based on the structural and physicochemical characteristics of the compounds in the training set used to build the model. mdpi.comnih.gov Various descriptor-based approaches can be used to define the interpolation space of the model. mdpi.com Defining the AD is critical because it allows researchers to assess the uncertainty in the prediction for a new molecule based on its similarity to the compounds the model was trained on. nih.govvariational.ai This ensures that the QSAR model is used appropriately, preventing unreliable predictions for structurally novel compounds. mdpi.com
Molecular Docking and Molecular Dynamics Simulations of Tetrahydroquinoline Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a ligand, such as a tetrahydroquinoline derivative, and its biological target, typically a protein or DNA. unesp.brnih.govmdpi.com Docking predicts the preferred orientation and conformation of the ligand when it binds to the receptor's active site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.comnih.gov
These methods have been extensively applied to tetrahydroquinoline derivatives to understand their mechanism of action. For instance, docking studies have investigated the binding of these compounds to various targets, including the mammalian target of rapamycin (B549165) (mTOR), epidermal growth factor receptor (EGFR), HIV-1 reverse transcriptase, and DNA. unesp.brmdpi.comeurekaselect.comscispace.com MD simulations have been used to validate docking results and confirm the stability of protein-ligand interactions over simulation periods, such as 100 nanoseconds. mdpi.comsciety.org
Molecular docking is a key computational tool for predicting how a ligand binds to a target protein. unesp.brnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. frontiersin.org This allows for the identification of the most likely binding mode. unesp.breurekaselect.com
Studies on tetrahydroquinoline derivatives have successfully used docking to elucidate their binding interactions at an atomic level. mdpi.com For example, the docking of morpholine-substituted tetrahydroquinolines into the mTOR active site revealed key hydrogen bond interactions with specific amino acid residues, such as VAL2240. mdpi.com Similarly, docking studies of other derivatives with B-DNA were performed to investigate their preferred binding sites and interaction modes. eurekaselect.combenthamdirect.comresearchgate.net These computational predictions provide a structural basis for the observed biological activity and guide the rational design of new, more potent inhibitors. mdpi.comscispace.com
Beyond predicting the binding pose, computational methods are also used to estimate the binding affinity between a ligand and its target. nih.govfrontiersin.org Docking programs provide scores that are indicative of the binding strength, with more negative scores generally suggesting stronger binding. unesp.brscispace.com For instance, in a study against EGFR, a tetrahydroquinoline derivative (compound C14) showed a strong binding affinity value of –10.1 kcal/mol, which correlated well with its experimental activity. unesp.br
Molecular dynamics simulations coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more rigorous estimations of binding free energy. mdpi.com This approach considers the dynamic nature of the complex and the effects of solvation. mdpi.com In a study of tetrahydroquinoline inhibitors of LSD1, MM/GBSA calculations revealed that van der Waals forces and nonpolar solvation energy favorably contributed to the binding, while polar solvation energy was unfavorable. mdpi.com These energetic analyses are crucial for understanding the driving forces of ligand binding and for optimizing ligand affinity. mdpi.comnih.gov
Table 2: Examples of Calculated Binding Affinities for Tetrahydroquinoline Derivatives
| Derivative Class | Target Protein | PDB ID | Top Docking Score / Binding Affinity |
|---|---|---|---|
| Tetrahydroquinoline with pyrazole/hydrazide moieties | EGFR | 4LRM | -10.1 kcal/mol |
| Morpholine-substituted tetrahydroquinolines | mTOR | 4JT6 | - |
| N-substituted tetrahydroquinolines | mTOR | - | -9.378 kcal/mol (XP Gscore) |
| Tetrahydroquinoline analogs | HIV-1 RT | 1FK9 | -20.05 kcal/mol |
This table presents a selection of binding affinity data from various computational studies on tetrahydroquinoline derivatives. unesp.brscispace.comresearchgate.net
Theoretical Electronic Structure Studies on Tetrahydroquinoline Analogs
Theoretical electronic structure studies, often employing quantum mechanics (QM) methods like Density Functional Theory (DFT), provide deep insights into the intrinsic properties of molecules. nih.govtandfonline.comtandfonline.com These calculations can determine various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to a molecule's reactivity and ability to participate in charge-transfer interactions. unesp.brtandfonline.com
For tetrahydroquinoline and its analogs, these studies help to rationalize structure-activity relationships. tandfonline.comresearchgate.net For example, a compound with a high HOMO energy has a greater tendency to donate electrons, which can be crucial for interacting with a biological target. unesp.br Conversely, a low LUMO energy indicates a better ability to accept electrons. unesp.br The HOMO-LUMO energy gap is also an important descriptor, with a smaller gap indicating higher reactivity. tandfonline.com DFT studies on related tetrahydroisoquinolines have revealed reduced HOMO-LUMO gaps (around 3.60-3.66 eV), suggesting notable electronic properties and reactivity. tandfonline.com These theoretical calculations complement experimental findings and provide a fundamental understanding of the chemical behavior of tetrahydroquinoline analogs. nih.govnih.gov
HOMO-LUMO Gap and Frontier Orbital Analysis
Frontier orbital analysis is a fundamental component of computational chemistry used to predict a molecule's reactivity and electronic properties. lookchem.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. chemscene.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the nucleophilic nature of a molecule. chemscene.com Conversely, the LUMO is the innermost orbital without electrons and can act as an electron acceptor, indicating the electrophilic nature of the molecule. chemscene.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more reactive and less stable. lookchem.com This energy gap is instrumental in understanding the electronic and optical properties of a molecule. lookchem.com
For a molecule like 3,3-Dimethyl-1,2,3,4-tetrahydroquinoline, a hypothetical frontier orbital analysis would calculate the energies of the HOMO and LUMO (EHOMO and ELUMO) to determine the energy gap (ΔE = ELUMO - EHOMO). This data would help in predicting its behavior in chemical reactions. Without specific computational studies, these values remain undetermined.
Table 1: Hypothetical Frontier Orbital Data for this compound No data available in scientific literature.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Energy of HOMO | EHOMO | Data not available |
| Energy of LUMO | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE | Data not available |
Electrostatic Potential Surface and Reactivity Index Calculations
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. It is plotted onto the electron density surface, using a color spectrum to indicate different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential. The MEP provides a visual representation of the polarity and charge distribution of a molecule.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω).
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is approximated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons.
Calculation of these indices for this compound would require prior determination of its HOMO and LUMO energies. As this data is unavailable, a quantitative assessment of its reactivity profile cannot be performed. A theoretical MEP surface would identify the likely sites for electrophilic and nucleophilic interactions on the molecule, such as the electron-rich nitrogen atom.
Table 2: Hypothetical Reactivity Descriptors for this compound No data available in scientific literature.
| Descriptor | Symbol | Formula | Value |
|---|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available |
| Electronegativity | χ | -μ | Data not available |
| Electrophilicity Index | ω | μ2 / (2η) | Data not available |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3,3 Dimethyl 1,2,3,4 Tetrahydroquinoline Derivatives
Systematic Investigation of Substituent Effects on Bio-Modulatory Profiles
The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents on both the aromatic and heterocyclic rings. SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity. nih.govresearchgate.net
The introduction of a gem-dimethyl group at the C3 position of the tetrahydroquinoline ring has notable conformational effects. This substitution can lock the puckering of the heterocyclic ring, which may influence the orientation of other substituents and their interaction with biological targets. researchgate.netnih.gov While providing metabolic stability by blocking a potential site of oxidation, the introduction of C3-gem-dimethyl substituents has been observed in some tetrahydroisoquinoline series to greatly decrease antiproliferative activity, highlighting the critical role of substitution at this position. researchgate.net
Systematic variations of substituents on the tetrahydroquinoline scaffold have yielded key insights into their bio-modulatory profiles. For instance, in a series of 5,8-disubstituted tetrahydroisoquinolines, a general trend of improved potency with higher lipophilicity was observed. nih.gov The nature of the substituent at the 5-position was found to be well-tolerated, with larger groups like benzyl (B1604629) being permissible. nih.gov
The following table summarizes the effects of various substituents on the biological activity of the broader class of tetrahydroquinoline derivatives, which can inform the design of novel 3,3-dimethyl-1,2,3,4-tetrahydroquinoline analogues.
| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference Compound Class |
| Aromatic Ring (Positions 5, 6, 7, 8) | Electron-donating groups (e.g., -OCH3) | Can enhance anticancer and anti-inflammatory activity. | 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines nih.gov |
| Aromatic Ring (Positions 5, 6, 7, 8) | Electron-withdrawing groups (e.g., -Cl, -F) | Often improves potency in various biological assays. | 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline researchgate.net |
| Nitrogen (N1) | Alkyl or Aryl groups | Influences lipophilicity and can modulate receptor binding. | N-substituted tetrahydroisoquinolines nih.gov |
| Carbon C2 | Methyl group | Can impact metabolic stability and receptor interaction. | 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline mdpi.com |
| Carbon C4 | Aryl groups | Often crucial for interactions with target proteins. | 3,4-diaryl-1,2,3,4-tetrahydroquinolines nih.gov |
These findings underscore the importance of a systematic approach to substitution on the tetrahydroquinoline core to optimize biological activity.
Role of Stereochemistry in Modulating Biological Interactions of Tetrahydroquinolines
Stereochemistry plays a fundamental role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. In the context of tetrahydroquinoline derivatives, the presence of chiral centers can significantly influence their interaction with biological targets, which are themselves chiral.
The 3,3-dimethyl substitution in this compound renders the C3 position achiral. However, chirality can be introduced at other positions of the tetrahydroquinoline ring, such as C2 and C4, through appropriate substitution. The spatial arrangement of these substituents can be critical for achieving the desired biological effect. For example, in a study of cis-1-Benzoyl-1,2,3,4-tetrahydroquinoline ligands, the stereochemistry was a key determinant of activity.
The differential activity of stereoisomers often arises from the specific three-dimensional fit required for optimal binding to a receptor or enzyme active site. One enantiomer may bind with high affinity, leading to a potent biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even have off-target effects or contribute to toxicity.
Therefore, in the design of novel this compound derivatives with additional substituents that introduce chirality, the control and investigation of stereochemistry are paramount for developing safe and effective therapeutic agents.
Scaffold Diversification and Lead Optimization Strategies for Tetrahydroquinoline-Based Compounds
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, through chemical modifications. danaher.comresearchgate.net For tetrahydroquinoline-based compounds, several strategies for scaffold diversification and lead optimization have been successfully employed.
Scaffold hopping is a powerful technique used to identify novel core structures that retain the key pharmacophoric features of the original lead compound but possess improved properties. nih.govresearchgate.net This can involve replacing the tetrahydroquinoline core with a bioisosteric equivalent, which can lead to new intellectual property and overcome issues such as poor metabolic stability or toxicity associated with the original scaffold. For example, replacing a quinazoline (B50416) ring with a quinoline (B57606) ring has been a successful scaffold hopping strategy. nih.gov
Bioisosteric replacement of functional groups on the tetrahydroquinoline scaffold is another common lead optimization strategy. This involves substituting a group with another that has similar physical or chemical properties, which can lead to improved biological activity or pharmacokinetic properties. For instance, the replacement of a thiophene (B33073) ring with other isosteres has been explored to mitigate potential toxicity. nih.gov
Structure-based drug design can be employed when the three-dimensional structure of the biological target is known. This allows for the rational design of derivatives with substituents that can form specific, favorable interactions with the target, thereby enhancing potency and selectivity. Molecular modeling studies have been used to understand the binding of tetrahydroisoquinoline analogues to their targets, guiding further optimization. nih.gov
The following table outlines some lead optimization strategies applicable to the tetrahydroquinoline scaffold.
| Strategy | Description | Potential Outcome |
| Fragment-based growing | Adding small molecular fragments to the core scaffold to explore new interactions with the target. | Increased potency and selectivity. danaher.com |
| Ring system modification | Altering the ring structure, for example, by expansion or contraction, to improve binding or physicochemical properties. | Enhanced drug-like properties. nih.gov |
| Introduction of conformational constraints | Incorporating features like the gem-dimethyl group to restrict conformational flexibility and lock the molecule in a bioactive conformation. | Improved binding affinity and metabolic stability. researchgate.netnih.gov |
| Prodrug strategies | Modifying the lead compound to improve its delivery to the target site, where it is then converted to the active form. | Enhanced bioavailability and targeted delivery. |
Through the iterative application of these strategies, the therapeutic potential of this compound derivatives can be systematically explored and optimized. nih.govnih.govresearchgate.net
Synthetic and Materials Science Applications of 3,3 Dimethyl 1,2,3,4 Tetrahydroquinoline and Its Structural Motif
Utility as Precursors and Intermediates in Complex Organic Synthesis
The 3,3-dimethyl-1,2,3,4-tetrahydroquinoline scaffold serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the ability to functionalize both the aromatic ring and the nitrogen atom, enabling the construction of diverse molecular architectures. Domino reactions, also known as cascade reactions, have emerged as a highly efficient strategy for synthesizing tetrahydroquinoline derivatives from simple starting materials, highlighting the scaffold's role in building molecular complexity in a single operation. nih.gov
Synthetic strategies often involve the protection of the nitrogen atom to allow for selective reactions on the aromatic portion of the molecule. For instance, the nitrogen can be protected with a 9-fluorenemethoxycarbonyl (Fmoc) group, enabling selective nitration at the 7-position. Subsequent deprotection provides a functionalized tetrahydroquinoline ready for further elaboration into more complex structures, such as potential mTOR inhibitors for targeted cancer therapy. mdpi.com
The development of novel synthetic methods continues to expand the utility of tetrahydroquinolines as intermediates. These methods include domino Knoevenagel/hetero-Diels-Alder reactions and various metal-promoted processes that provide rapid access to diverse tetrahydroquinoline analogues. nih.govresearchgate.net Such strategies underscore the importance of the tetrahydroquinoline core as a versatile platform for constructing medicinally and materially relevant compounds. mdpi.com
Integration of Tetrahydroquinoline Scaffolds into Polycyclic and Heterocyclic Architectures
The rigid structure of this compound makes it an excellent building block for the synthesis of larger, more complex ring systems. Various synthetic methodologies have been developed to fuse additional rings onto the tetrahydroquinoline core, leading to novel polycyclic and heterocyclic compounds.
One common strategy involves domino reactions that build complex structures in a sequential, one-pot process. For example, a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence has been successfully employed to generate fused tetrahydroquinolines. nih.gov Another approach involves the acid-catalyzed reaction of enamides with benzyl (B1604629) azide (B81097), which rearranges to form an N-phenyliminium intermediate. This intermediate then undergoes cyclization to yield fused-ring tetrahydroquinolines with high diastereoselectivity. nih.gov These methods provide efficient pathways to tetracyclic and other polycyclic systems containing the core tetrahydroquinoline motif.
The Povarov reaction, a type of imino Diels-Alder reaction, is another powerful tool for constructing polycyclic systems. This three-component reaction between anilines, aldehydes, and activated alkenes can generate highly substituted tetrahydroquinolines that can serve as precursors to more complex, fused architectures. researchgate.net The development of such synthetic routes is crucial for exploring new chemical space and creating novel compounds with unique structural and electronic properties.
Exploration of Tetrahydroquinoline Derivatives in Advanced Functional Materials Research
The unique electronic and structural properties of the tetrahydroquinoline scaffold have led to its exploration in the field of advanced functional materials. By modifying the core structure with various functional groups, researchers can tune its optical and electronic characteristics for specific applications.
Derivatives of tetrahydroquinoline have shown promise in the development of materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The electron-donating nature of the nitrogen atom within the tetrahydroquinoline ring system makes it a suitable component for hole-transporting materials or as part of an emissive layer in OLEDs.
Research has shown that incorporating electron-withdrawing groups, such as cyano moieties, can significantly influence the material's electronic properties. For example, a novel compound based on a 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline structure demonstrated potential as a multifunctional emissive material. researchgate.net This derivative exhibited a hole drift mobility suitable for use in electronic devices. researchgate.net
The fluorescence properties of various substituted tetrahydroquinolines have been investigated for OLED applications. For instance, 6,8-dicyano-1,2,3,4-tetrahydroquinoline has been synthesized and studied for its potential use in OLED devices. researchgate.net Quinoline (B57606) derivatives, in general, are recognized for their high electroluminescence efficiency, which is a critical characteristic for materials used in OLEDs. mdpi.com The ability to chemically modify the tetrahydroquinoline core allows for the fine-tuning of emission spectra and charge-transport properties, making it a versatile scaffold for designing new generations of optoelectronic materials. mdpi.com
Table 1: Optoelectronic Properties of a Tetrahydroquinoline-based Material
| Property | Value |
|---|---|
| Ionization Potential | 5.66 eV |
| LUMO Level | 3.2 eV |
| Hole Drift Mobility | 5 x 10⁻⁵ cm²/V·s |
Data pertains to a derivative of 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline. researchgate.net
The synthesis of enantiomerically pure tetrahydroquinolines is an area of significant interest due to their potential applications in chiral materials science. Chiral tetrahydroquinoline derivatives can interact with polarized light, making them suitable for use in various optical materials.
Asymmetric synthesis is key to obtaining these chiral compounds. Chiral phosphoric acid catalysis has been successfully employed for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This method involves a dehydrative cyclization followed by an asymmetric reduction, yielding the desired products in high yields and with excellent enantioselectivities. organic-chemistry.org
The development of such stereoselective reactions is crucial for creating advanced optical materials. While the direct application of chiral this compound in optical materials is an emerging area, the established methods for creating chiral tetrahydroquinoline scaffolds provide a strong foundation for future research into their chiroptical properties and potential use in nonlinear optics, chiral sensors, and other specialized optical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 3,3-dimethyl-1,2,3,4-tetrahydroquinoline derivatives, and how do substituent positions influence reaction pathways?
- Answer : this compound derivatives are typically synthesized via cyclization reactions involving aromatic amines and epoxide intermediates. For example, intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) diphenylamine under thermal conditions forms the tetrahydroquinoline core . Substituent positions (e.g., methyl groups at C3) can sterically hinder or direct electrophilic attacks, necessitating tailored reagents like selenium dioxide for α-diketone functionalization . Reaction optimization often involves adjusting solvent polarity (e.g., THF vs. DMF) and catalysts (e.g., TBAF for deprotection steps) .
Q. How is the crystal structure of this compound validated, and what intermolecular interactions stabilize its packing?
- Answer : Single-crystal X-ray diffraction (SCXRD) confirms the bicyclic structure, with bond lengths (e.g., C–C = 1.51–1.54 Å) and angles consistent with sp³ hybridization . The asymmetric unit contains two molecules stabilized by N–H⋯O hydrogen bonds (2.01–2.12 Å) and weak C–H⋯O interactions (3.25–3.30 Å), forming 1D chains along the [101] crystallographic axis . Refinement parameters (R factor = 0.053, wR = 0.157) and displacement parameters (U<sup>eq</sup> ≤ 0.03 Ų) ensure structural reliability .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments resolved?
- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:
- ¹H NMR : Methyl groups at C3 appear as singlets (δ 1.25–1.30 ppm), while aromatic protons resonate at δ 6.70–7.50 ppm .
- IR : Stretching vibrations for α-diketones (C=O) appear at 1680–1720 cm⁻¹ .
Discrepancies in splitting patterns (e.g., diastereotopic protons) are resolved using 2D COSY and NOESY experiments .
Advanced Research Questions
Q. How can computational methods like QSAR rationalize the PPARα/γ agonistic activity of 3,3-dimethyltetrahydroquinoline derivatives?
- Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., LogP, polar surface area) with PPAR binding affinities. For 18 derivatives, steric parameters (e.g., TPSA) inversely correlate with activity (R² = 0.85), suggesting bulky substituents hinder receptor binding . Molecular docking reveals hydrogen bonding between the α-diketone moiety and PPARγ Arg288, validated by IC₅₀ values (1–10 µM) .
Q. What strategies improve the pharmacokinetic profile of 3,3-dimethyltetrahydroquinoline-based nNOS inhibitors?
- Answer : Key modifications include:
- Bioavailability : Introducing alkylamino groups (e.g., –NHCH₂CH₃) reduces logD (from 3.2 to 2.1), enhancing solubility. Oral bioavailability increased from 18% to 60% in rat models .
- Safety : Replacing thiophene with pyridine eliminates hERG inhibition (IC₅₀ > 30 µM) by reducing π-cation interactions .
- Metabolic stability : Deuterium labeling at metabolically labile positions (e.g., C7) extends half-life (t₁/₂ from 2.1 to 4.8 h) .
Q. How do heterogeneous catalysts like Fe-ISAS/CN enhance the dehydrogenation of 1,2,3,4-tetrahydroquinoline to quinoline?
- Answer : Fe-ISAS/CN (atomically dispersed Fe on N-doped carbon) achieves 100% conversion and selectivity via a radical mechanism. The catalyst’s high surface area (812 m²/g) and Fe–N₄ sites facilitate H₂ abstraction, with turnover frequency (TOF) = 1,200 h⁻¹ . Recycling tests show 82% retention after five cycles, confirmed by HAADF-STEM and XANES analysis . Comparatively, Fe nanoparticles (Fe-NPs/CN) show lower activity (TOF = 450 h⁻¹) due to sintering .
Q. What enantioselective methods are available for synthesizing 3,3-dimethyltetrahydroquinoline derivatives, and how is diastereomeric excess controlled?
- Answer : Chiral Pd(II) catalysts (e.g., [Pd(PhCN)₂Cl₂] with BINAP ligands) enable asymmetric cyclization of allenyl aldehydes and arylboronic acids, yielding 3,4-cis products with 98% ee and dr > 20:1 . Key factors include:
- Solvent effects : Toluene improves enantioselectivity vs. THF.
- Temperature : Reactions at –20°C minimize racemization .
Methodological Challenges and Solutions
Q. How are contradictions in biological activity data for 3,3-dimethyltetrahydroquinoline derivatives resolved?
- Answer : Discrepancies often arise from assay conditions (e.g., cell vs. enzyme-based assays). For example:
- In vitro vs. in vivo PPAR activity : HepG2 cell assays (EC₅₀ = 0.5 µM) may overestimate potency compared to transgenic mouse models (EC₅₀ = 2.1 µM) due to membrane permeability differences .
- Dose-response curves : Hill coefficients >1 indicate cooperative binding, necessitating Schild analysis to confirm competitive antagonism .
Q. What analytical techniques validate the purity of 3,3-dimethyltetrahydroquinoline derivatives for pharmacological studies?
- Answer : Rigorous purity assessment involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
